molecular formula C20H22N6O2 B2660754 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014075-17-2

8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2660754
CAS No.: 1014075-17-2
M. Wt: 378.436
InChI Key: ZRDDCQKSOVIPSD-UHFFFAOYSA-N
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the class of purine derivatives. This compound is characterized by the presence of a pyrazole ring attached to a purine core, which is further substituted with methyl and phenethyl groups. Such structural features often endow the compound with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a reaction between hydrazine derivatives and diketones or β-keto esters.

    Substitution Reactions: Methyl and phenethyl groups are introduced through alkylation reactions using suitable alkyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors for each step of the synthesis, ensuring precise control over reaction conditions.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes involved in purine metabolism.

    Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases related to purine metabolism disorders.

    Cancer Research: Studied for its cytotoxic effects on cancer cells.

Industry

    Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal metabolic processes. In cancer cells, it may induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant with a similar purine structure.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

    Allopurinol: 1H-pyrazolo[3,4-d]pyrimidin-4-ol, used to treat gout by inhibiting xanthine oxidase.

Uniqueness

8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine or theophylline, it possesses a pyrazole ring, which may enhance its binding affinity to certain biological targets, making it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethyl-1-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-13-12-14(2)26(22-13)19-21-17-16(23(19)3)18(27)25(20(28)24(17)4)11-10-15-8-6-5-7-9-15/h5-9,12H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDDCQKSOVIPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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